molecular formula C9H7N3O3S B12991571 N-(3-Nitro-phenyl)-2-thiocyanato-acetamide

N-(3-Nitro-phenyl)-2-thiocyanato-acetamide

Cat. No.: B12991571
M. Wt: 237.24 g/mol
InChI Key: AIUFQAUGNKHLPH-UHFFFAOYSA-N
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Description

N-(3-Nitro-phenyl)-2-thiocyanato-acetamide is a synthetic organic compound with the molecular formula C9H7N3O3S and a molecular weight of 237.24 g/mol . This acetamide derivative features a thiocyanate (SCN) functional group, a moiety of significant interest in medicinal and agricultural chemistry research due to its potential as a bioisostere and its role in constructing more complex heterocyclic systems. The structure consists of a 3-nitrophenyl ring linked to a 2-thiocyanatoacetamide group. While specific biological data for this compound is limited in public literature, related thiocyanato-acetamide and nitroanilide compounds have been investigated as intermediates in organic synthesis . The presence of both the electron-withdrawing nitro group and the reactive thiocyanate group makes this molecule a valuable scaffold for further chemical modifications, such as in the development of novel molecules with potential biological activities. In a research context, this compound could be of interest for exploring structure-activity relationships in the design of new enzyme inhibitors or antimicrobial agents, as similar structural motifs are found in active pharmacophores . Researchers should handle this compound with appropriate safety precautions in a laboratory setting. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-2-1-3-8(4-7)12(14)15/h1-4H,5H2,(H,11,13)

InChI Key

AIUFQAUGNKHLPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 3 Nitro Phenyl 2 Thiocyanato Acetamide

Established Synthetic Routes for Thiocyanato-Acetamide Scaffolds.

The creation of thiocyanato-acetamide scaffolds, including N-(3-Nitro-phenyl)-2-thiocyanato-acetamide, traditionally relies on robust and well-documented chemical transformations. These methods form the bedrock of synthetic approaches to this class of compounds.

Synthesis via Reaction of Chloroacetyl Derivatives with Thiocyanate (B1210189) Sources.

The primary and most established route for synthesizing this compound involves a two-step process. The first step is the chloroacetylation of 3-nitroaniline (B104315). This reaction is typically achieved by treating 3-nitroaniline with chloroacetyl chloride in the presence of a base or in a solvent that can act as an acid scavenger, such as acetic acid or tetrahydrofuran. This yields the intermediate, 2-chloro-N-(3-nitrophenyl)acetamide.

The second step is a nucleophilic substitution reaction where the chlorine atom in 2-chloro-N-(3-nitrophenyl)acetamide is displaced by a thiocyanate group. This is accomplished by reacting the chloroacetyl derivative with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the formation of the C-SCN bond and the final product, this compound. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or ethanol, which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

General Reaction Scheme:

Chloroacetylation: 3-Nitroaniline + Chloroacetyl chloride → 2-Chloro-N-(3-nitrophenyl)acetamide

Thiocyanation: 2-Chloro-N-(3-nitrophenyl)acetamide + KSCN → this compound + KCl

This method is widely applicable for the synthesis of various N-aryl-2-thiocyanato-acetamides and benefits from readily available starting materials and straightforward reaction conditions.

Strategies for the Stereoselective Incorporation of the 3-Nitrophenyl Moiety.

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require stereoselective control. However, in the broader context of medicinal chemistry and the synthesis of more complex, chiral molecules, the stereoselective incorporation of a 3-nitrophenyl group is a relevant consideration.

Strategies for achieving stereoselectivity in compounds containing a 3-nitrophenyl moiety generally fall into two categories:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a prochiral molecule could be reacted with a chiral auxiliary derived from a natural product (like an amino acid or a terpene) to form a diastereomeric intermediate. wikipedia.org Subsequent reactions would then proceed with a facial bias due to the steric hindrance of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: This approach utilizes a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to create a chiral environment around the reactants. The catalyst interacts with the substrate in a way that lowers the activation energy for the formation of one enantiomer over the other. For example, the asymmetric reduction of a ketone containing a 3-nitrophenyl group could be achieved using a chiral catalyst, leading to the formation of a specific enantiomer of the corresponding alcohol.

While not directly applicable to the synthesis of this compound itself, these principles are crucial for the development of chiral analogs or more complex drug candidates where specific stereoisomers are required for biological activity.

Advanced Synthetic Strategies and Optimization.

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of known reactions. These advanced strategies are applicable to the synthesis of thiocyanato-acetamides, aiming to enhance yields, reduce reaction times, and simplify purification processes.

Catalyst Systems and Reaction Condition Refinements in Thiocyanato-Acetamide Synthesis.

To improve upon the classical synthesis of thiocyanato-acetamides, various catalytic systems and reaction condition refinements have been explored. These include:

Phase-Transfer Catalysis (PTC): In the reaction of 2-chloro-N-(3-nitrophenyl)acetamide with an inorganic thiocyanate salt, the reactants may have poor mutual solubility. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed. The catalyst transports the thiocyanate anion from the solid or aqueous phase into the organic phase where the chloroacetamide is dissolved, thereby accelerating the reaction rate and often leading to higher yields under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com In the synthesis of this compound, microwave heating can significantly reduce the reaction time from hours to minutes. scispace.comamazonaws.com This is due to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reaction profiles. organic-chemistry.org

Solvent Optimization: The choice of solvent can have a profound impact on the reaction rate and yield. While polar aprotic solvents are standard, research into alternative and greener solvents is ongoing. Ionic liquids, for example, can serve as both the solvent and catalyst, offering benefits such as thermal stability and recyclability. organic-chemistry.org

Below is a table summarizing potential optimization parameters for the thiocyanation step:

ParameterConventional MethodAdvanced/Optimized MethodPotential Advantages
CatalystUncatalyzedPhase-Transfer Catalyst (e.g., TBAB)Increased reaction rate, milder conditions, improved yield.
HeatingConventional (Oil Bath)Microwave IrradiationDrastically reduced reaction times, often higher yields, cleaner reactions.
SolventAcetone, EthanolIonic Liquids, Deep Eutectic SolventsPotential for recyclability, enhanced reaction rates, unique selectivity.

Mechanistic Probing of Rearrangement Pathways in Related Acetamide (B32628) Syntheses.

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atom. researchgate.net This duality can lead to the formation of two possible products in its reaction with electrophiles like 2-chloro-N-(3-nitrophenyl)acetamide: the S-bonded thiocyanate (R-SCN) and the N-bonded isothiocyanate (R-NCS). nih.gov

Under typical SN2 conditions, the reaction of alkyl halides with thiocyanate ions predominantly yields the thiocyanate product. This is because sulfur is a softer and more polarizable nucleophile than nitrogen, making it more reactive towards the soft electrophilic carbon of the chloroacetamide. This is an example of kinetic control.

However, in some cases, the initially formed thiocyanate can rearrange to the thermodynamically more stable isothiocyanate isomer. rsc.org This rearrangement can be influenced by factors such as temperature, solvent polarity, and the nature of the R group. Mechanistic studies, often employing spectroscopic techniques and computational analysis, are crucial for understanding the potential for such rearrangements and for designing reaction conditions that selectively yield the desired thiocyanate product. For this compound, the thiocyanate isomer is the expected and typically isolated product under standard synthetic conditions.

Principles of Green Chemistry Applied to Thiocyanato-Acetamide Synthesis.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.combohrium.com These principles can be applied to the synthesis of this compound to make it more environmentally benign.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like acetone with more sustainable alternatives is a primary goal. Water is an ideal green solvent, and developing conditions for the thiocyanation reaction in aqueous media is a significant area of research. chemistryviews.org Ethanol, being a bio-based solvent, is also a preferable choice over petroleum-derived solvents.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can eliminate solvent-related waste and simplify product isolation. cem.comresearchgate.netmdpi.com Microwave-assisted solvent-free synthesis is a particularly attractive green methodology, combining two green principles for enhanced efficiency and reduced environmental impact. organic-chemistry.org

Atom Economy: The synthesis of this compound via the chloroacetylation and subsequent thiocyanation route generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is a salt (e.g., KCl), which is generally of low toxicity.

Catalysis: The use of catalysts, such as phase-transfer catalysts, is in line with green chemistry principles as they can increase reaction efficiency and reduce energy consumption, even in small amounts.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Derivatization Strategies for this compound

Derivatization of this compound can be systematically approached by targeting its three main functional regions: the thiocyanato group, the acetamide linkage, and the nitrophenyl ring. Each of these sites presents unique opportunities for chemical transformation, enabling the synthesis of a diverse range of derivatives.

The thiocyanato group (-SCN) is a versatile functional group that can undergo several types of chemical modifications, most notably cyclization reactions to form heterocyclic systems. A prominent transformation is the intramolecular cyclization to yield 2-imino-thiazolidin-4-one derivatives. This reaction is typically achieved by treating the N-aryl-2-thiocyanato-acetamide with a base.

For instance, the synthesis of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one has been reported from 1-isothiocyanato-2-nitrobenzene. nih.gov A similar strategy can be applied to this compound, where the nitrogen of the acetamide group acts as an internal nucleophile, attacking the carbon of the thiocyanato group, leading to the formation of a five-membered thiazolidinone ring. The reaction is typically carried out in a suitable solvent such as ethanol or dichloromethane, with a base like anhydrous ammonium carbonate or triethylamine to facilitate the cyclization. nih.govresearchgate.net

Starting MaterialReagent(s)ProductReaction Type
This compoundBase (e.g., Na2CO3, Et3N)2-Imino-3-(3-nitrophenyl)thiazolidin-4-oneIntramolecular Cyclization
2-chloro-N-(2-hydroxyphenyl) acetamidePotassium thiocyanate2-Imino-3-(2-hydroxy phenyl)-1-thiozolidine-4-oneCondensation and Cyclization

This table presents plausible and reported cyclization reactions for the formation of thiazolidinone derivatives from related starting materials.

The acetamide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-nitroaniline and 2-thiocyanatoacetic acid. The conditions for hydrolysis, such as the nature of the acid or base, temperature, and reaction time, can be optimized to achieve the desired transformation. For example, acidic hydrolysis of p-nitroacetanilide can be achieved by heating with a mixture of concentrated sulfuric acid and water. magritek.com

While specific studies on the reduction of the acetamide group in this particular molecule are not prevalent, general methods for the reduction of amides to amines are well-established. Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes are commonly used for this transformation. However, the chemoselectivity of such a reduction in the presence of a nitro group and a thiocyanate group would need to be carefully considered. The nitro group is also readily reduced by these reagents, which could lead to a mixture of products.

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundH3O+ or OH-3-Nitroaniline + 2-Thiocyanatoacetic acidHydrolysis
This compoundLiAlH4 or BH3·THFN-(3-Aminophenyl)-2-thiocyanato-ethylamine or other reduced productsReduction

This table outlines potential transformations of the acetamide linkage based on general chemical principles.

The nitrophenyl moiety of this compound offers significant scope for derivatization, primarily through the reduction of the nitro group and electrophilic or nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a common and efficient method. researchgate.net Other reagents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite can also be employed for this reduction. researchgate.net The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups like the thiocyanate and acetamide. Iron-based catalytic systems have been shown to be highly chemoselective for the reduction of nitro groups in the presence of esters, amides, and nitriles. nih.gov

Electrophilic Aromatic Substitution: The nitrophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and acetamido groups. The nitro group is a meta-directing group, while the acetamido group is an ortho, para-directing group. In this case, the powerful deactivating effect of the nitro group will likely dominate, directing incoming electrophiles to the positions meta to it (positions 4 and 6). However, the acetamido group will direct to positions 2 and 4. Therefore, substitution is most likely to occur at position 4, which is meta to the nitro group and ortho to the acetamido group. Reactions such as nitration, halogenation, and sulfonation would require harsh conditions. For example, the nitration of acetanilide (B955) requires a mixture of concentrated nitric and sulfuric acids. researchgate.netblogspot.combyjus.com

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In this compound, this would correspond to positions 2 and 4. A suitable leaving group, such as a halogen, would typically be required at one of these positions for the reaction to proceed efficiently. However, in some cases, a hydrogen atom can be displaced in what is known as an oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.net Common nucleophiles for such reactions include amines and alkoxides. libretexts.orgambeed.com

Starting MaterialReagent(s)ProductReaction Type
This compoundH2, Pd/C or Fe/HClN-(3-Amino-phenyl)-2-thiocyanato-acetamideReduction
This compoundHNO3, H2SO4N-(3,X-Dinitro-phenyl)-2-thiocyanato-acetamideElectrophilic Aromatic Substitution (Nitration)
This compoundCl2, Lewis AcidN-(X-Chloro-3-nitro-phenyl)-2-thiocyanato-acetamideElectrophilic Aromatic Substitution (Chlorination)
This compound with a leaving group at C4 or C2Nu- (e.g., R-NH2, RO-)N-(4-or 2-Substituted-3-nitrophenyl)-2-thiocyanato-acetamideNucleophilic Aromatic Substitution

This table summarizes potential synthetic alterations to the nitrophenyl moiety.

Mechanistic Investigations of Chemical Reactivity and Molecular Transformations

Reaction Mechanisms Involving the Thiocyanato Group.

The thiocyanato group (-SCN) is a versatile functional group that can exhibit dual reactivity, participating in reactions as both a nucleophile and an electrophile. This ambident nature is central to the chemical transformations of N-(3-Nitro-phenyl)-2-thiocyanato-acetamide.

Nucleophilic Reactivity and Electrophilic Sites of the Thiocyanate (B1210189) Sulfur.

The sulfur atom of the thiocyanato group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in reactions where it attacks electron-deficient centers. For instance, in the presence of suitable electrophiles, the sulfur atom can initiate addition or substitution reactions.

Conversely, the sulfur atom can also act as an electrophilic site. In reactions with strong nucleophiles, such as p-nitrothiophenoxide ions, nucleophilic displacement at the sulfur atom of an aryl thiocyanate can occur. researchgate.net This leads to the cleavage of the S-CN bond and the formation of a new sulfur-sulfur bond, resulting in the formation of a disulfide. researchgate.net The reactivity of the thiocyanate sulfur is therefore highly dependent on the nature of the reacting partner.

Furthermore, sulfenyl thiocyanates (RSSCN) are known to be stable at low pH but decompose at higher pH to form reactive sulfenic acids. nih.gov This highlights the pH-dependent stability and reactivity of the thiocyanato group.

N-Aryl-2-thiocyanatoacetamide as a Dipolarophile in 1,3-Dipolar Cycloaddition Reactions.

A significant reaction pathway available to this compound is its participation as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net The carbon-nitrogen triple bond of the thiocyanate group can react with 1,3-dipoles, such as nitrile oxides, in a concerted [3+2] cycloaddition process. researchgate.netorganic-chemistry.orgfu-berlin.de

In a notable example, N-aryl-2-thiocyanatoacetamides react with in situ generated nitrile oxides (from the dehydrohalogenation of N-hydroxybenzimidoyl chlorides) to afford N-aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides in excellent yields. researchgate.net This reaction proceeds efficiently under mild conditions, demonstrating the utility of the thiocyanato group as a building block for the synthesis of heterocyclic compounds. researchgate.net The Huisgen 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocycles and is applicable to a wide range of dipoles and dipolarophiles. organic-chemistry.orgfu-berlin.de The regioselectivity of these reactions can often be controlled, although mixtures of regioisomers are possible. youtube.com

The Role of the Nitro Group in Modulating Reactivity and Electronic Properties.

The strongly electron-withdrawing nitro group (-NO₂) positioned on the phenyl ring exerts a profound influence on the electronic properties and reactivity of the entire molecule.

Electronic Effects on Aromatic Ring Reactivity.

The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions. minia.edu.egquora.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects. numberanalytics.comresearchgate.net This reduction in electron density makes the aromatic ring less susceptible to attack by electrophiles. numberanalytics.comyoutube.com

The resonance effect involves the delocalization of the ring's π-electrons onto the nitro group, creating a partial positive charge on the aromatic ring. minia.edu.eg This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. Consequently, in electrophilic aromatic substitution reactions, the incoming electrophile is directed to the meta position, which is comparatively less deactivated. quora.com

Influence on Amide Bond Stability and Reaction Pathways.

The electronic influence of the nitro group extends to the amide bond. The electron-withdrawing nature of the 3-nitrophenyl group can affect the stability and reactivity of the adjacent amide linkage. It can influence the rotational barrier around the C-N amide bond and the acidity of the N-H proton.

Furthermore, n→π* interactions between the lone pair of one carbonyl oxygen and the π* orbital of an adjacent carbonyl group can contribute to the stability of amide-containing structures. nih.gov While the primary focus of this interaction is often between adjacent peptide bonds, the electronic environment created by the nitro group could modulate such interactions within the this compound molecule or in its reaction intermediates. Studies on thioamides have shown that the replacement of an oxoamide (B1213200) with a thioamide can enhance n→π* interactions, suggesting that the nature of the acyl group is also a critical factor. nih.govnih.gov In certain contexts, such as in the rearrangement of N-2-nitrophenyl hydrazonyl bromides, the ortho-nitro group can directly participate in the reaction to facilitate amide bond formation. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways of Thiocyanato-Acetamide Derivatives.

The juxtaposition of the thiocyanato and acetamide (B32628) functionalities in this compound creates the potential for intramolecular reactions, leading to the formation of heterocyclic systems.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, related systems provide insight into plausible reaction pathways. For instance, the intramolecular cyclization of δ-hydroxy acids to form δ-lactones proceeds via nucleophilic attack of the hydroxyl group on the carboxylic acid carbonyl. youtube.com Analogously, the nitrogen of the amide or the sulfur of the thiocyanate could potentially act as an internal nucleophile.

A more relevant analogy is the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, which leads to the formation of thiadiazine 1-oxides. nih.gov This reaction demonstrates the propensity of nitrogen- and sulfur-containing functionalities to participate in ring-closing reactions. It is conceivable that under specific conditions, the amide nitrogen of this compound could attack the electrophilic carbon of the thiocyanate group, or the sulfur could attack the amide carbonyl, to form a five- or six-membered heterocyclic ring. The presence of the nitro group would undoubtedly influence the feasibility and outcome of such cyclizations by altering the nucleophilicity and electrophilicity of the reacting centers.

Photo-Induced and Redox Chemistry of Nitro-Containing Acetamides

The chemical behavior of nitro-containing acetamides, particularly this compound, under photochemical and redox conditions is governed by the interplay of its constituent functional groups: the aromatic nitro group, the acetamide linker, and the aliphatic thiocyanate moiety. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring and is central to the compound's reactivity. nih.govwikipedia.org

Electrochemical Behavior and Redox Reactions

The redox chemistry of this compound is primarily dictated by the nitroaromatic system. The nitro group is a potent electron-withdrawing group, which facilitates the reduction of the aromatic ring. iiste.orgnumberanalytics.com

Reduction of the Nitro Group:

The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically proceeds in a stepwise manner. libretexts.orgcsbsju.edu In aqueous media, the reduction often involves a single four-electron step to yield the corresponding hydroxylamine (B1172632) derivative. iiste.org Further reduction can lead to the formation of the amine. The general pathway for the reduction of a nitroaromatic compound (ArNO₂) can be summarized as follows:

Nitroso intermediate: ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

Hydroxylamine formation: ArNO + 2e⁻ + 2H⁺ → ArNHOH

Amine formation: ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

The presence of other substituents on the aromatic ring significantly affects the reduction potential. Electron-withdrawing groups, such as the thiocyanatoacetamide (B14722995) side chain in the target molecule, are expected to make the reduction of the nitro group easier (occur at less negative potentials) compared to unsubstituted nitrobenzene. iiste.org Conversely, electron-donating groups make the reduction more difficult. iiste.orgacs.org

For instance, studies on various substituted nitrobenzenes have demonstrated this trend. The data in the table below, compiled from studies on related compounds, illustrates the effect of substituents on the reduction potential of the nitro group.

CompoundSubstituent EffectRelative Reduction Potential
p-NitrobenzaldehydeElectron-withdrawing (-CHO)Easier to reduce
NitrobenzeneReference-
p-NitroanilineElectron-donating (-NH₂)Harder to reduce

This table is illustrative and based on general principles of substituent effects on the electrochemical reduction of nitroaromatics. Specific potential values are highly dependent on experimental conditions.

In the case of this compound, both the acetamide and the α-thiocyanate group contribute to the electron-withdrawing character of the substituent at the meta position. This would facilitate the reduction of the nitro group.

Influence of the Thiocyanate Group:

The thiocyanate group (-SCN) is also susceptible to electrochemical reactions, although typically at different potentials than the nitro group. The specific electrochemical behavior of the thiocyanate in this molecular context has not been extensively reported. However, it is known that sulfur-containing groups can undergo both oxidation and reduction reactions. youtube.com

Photochemical Reactivity

The photochemistry of nitroaromatic compounds is characterized by a variety of reactions, with photoreduction being a prominent pathway. nih.gov These reactions often proceed via the triplet excited state of the nitro compound. nih.govrsc.org

Photoreduction of the Nitro Group:

Upon absorption of UV light, aromatic nitro compounds can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. rsc.org This excited triplet state can abstract a hydrogen atom from a suitable donor (like the solvent or another molecule), initiating a reduction cascade that can lead to nitroso, hydroxylamine, and ultimately, amino products. researchgate.net

The quantum yield and the specific products of photoreduction are highly dependent on the reaction conditions, including the solvent, the presence of hydrogen donors, and the wavelength of irradiation. researchgate.net

Intramolecular Interactions and Potential Pathways:

In this compound, the proximity of the thiocyanatoacetamide side chain to the photo-excited nitro-phenyl moiety could lead to intramolecular reactions. While direct evidence for this specific molecule is lacking, general principles suggest a few possibilities:

Intramolecular Hydrogen Abstraction: The excited nitro group could potentially abstract a hydrogen atom from the α-carbon of the acetamide chain. This would lead to the formation of a biradical intermediate, which could then undergo further reactions.

Intramolecular Charge Transfer: The strong electron-withdrawing nature of the nitro group can lead to the formation of intramolecular charge transfer (CT) excited states. rsc.org This CT character can influence the rates of intersystem crossing and subsequent photochemical reactions. rsc.orgrsc.org

Reactions involving the Thiocyanate Group: The thiocyanate group itself can be photochemically active. It is known that thiocyanate ions can react with photochemically generated species like singlet oxygen. nih.gov In the context of this compound, photoexcitation could potentially lead to reactions involving the -SCN group, although this is less commonly reported than the photoreduction of the nitro group.

Spectroscopic and Crystallographic Characterization of N 3 Nitro Phenyl 2 Thiocyanato Acetamide and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary pieces of information that, when combined, create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of related acetanilide (B955) structures, the amide proton (N-H) typically appears as a singlet at a high chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. Protons on the nitrophenyl ring exhibit characteristic splitting patterns in the aromatic region (approximately 7.0-9.0 ppm). For a 3-nitro substituted ring, a complex multiplet pattern is expected. The methylene (B1212753) protons (CH₂) adjacent to the thiocyanate (B1210189) group would likely appear as a singlet in the range of 3.5-4.5 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the acetamide (B32628) group is one of the most deshielded, typically resonating around 168-170 ppm. The carbons of the nitrophenyl ring show distinct signals, with the carbon atom attached to the nitro group (C-NO₂) being significantly deshielded. The carbon of the thiocyanate group (-SCN) is also expected to have a characteristic chemical shift.

Data from analogs such as N-(2-nitrophenyl)acetamide and N-(4-bromo-2-nitrophenyl)acetamide show the amide carbonyl carbon at approximately 169.0 ppm and the methyl carbon around 25.6 ppm. rsc.org The aromatic carbons resonate in the typical range of 120-145 ppm. rsc.org For N-phenyl-2-[(trichloroacetyl)amino]benzamide, two distinct carbonyl signals were observed at 167.34 ppm and 159.82 ppm, highlighting the sensitivity of the chemical environment on the carbon resonance. psu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogs Note: Data is for related analog structures, not N-(3-Nitro-phenyl)-2-thiocyanato-acetamide itself.

Compound ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm) Source
N-(2-Nitrophenyl)acetamide 10.33 (s, 1H, NH), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H) 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6 rsc.org
N-(4-Bromo-2-nitrophenyl)acetamide 10.32 (s, 1H, NH), 8.65 (d, 1H), 8.35 (d, 1H), 7.82 (dd, 1H), 2.29 (s, 3H) 168.9, 140.4, 136.4, 134.5, 128.3, 125.3, 123.4, 25.6 rsc.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies. thermofisher.com For this compound, several key vibrations are expected.

The thiocyanate group (-SCN) has a strong and sharp characteristic absorption band in the FT-IR spectrum, typically appearing in the 2140-2175 cm⁻¹ region. mdpi.com The amide group gives rise to several distinct bands: the N-H stretch is usually observed between 3200 and 3400 cm⁻¹, the C=O stretch (Amide I band) is a strong absorption around 1650-1680 cm⁻¹, and the N-H bend (Amide II band) appears near 1550 cm⁻¹. The nitro group (-NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. spectroscopyonline.com

In studies of related N-(chloro substituted phenyl)-2,2-dichloroacetamides, N-H stretching vibrations were observed in the range of 3285-3199 cm⁻¹. nih.gov For other nitrophenyl-containing heterocycles, the C=O amide absorption was identified at 1660 cm⁻¹ and the C≡N stretch at 2215 cm⁻¹. nih.gov Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the nitro group and the C≡N stretch of the thiocyanate group, which often give strong Raman signals. spectroscopyonline.comnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Analogs Note: Data is for related analog structures, not this compound itself.

Functional Group Vibrational Mode Typical FT-IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Source
Amide (N-H) Stretching 3199 - 3401 3163 nih.govnih.govresearchgate.net
Amide (C=O) Stretching (Amide I) 1660 - 1710 - nih.gov
Nitro (NO₂) Asymmetric Stretch 1500 - 1560 1333 - 1343 spectroscopyonline.com
Nitro (NO₂) Symmetric Stretch 1300 - 1370 1430 spectroscopyonline.com
Thiocyanate (SCN) C≡N Stretch 2140 - 2175 Strong Signal Expected mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and, with High-Resolution Mass Spectrometry (HRMS), the precise molecular formula.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. HRMS would provide the exact mass, allowing for the confirmation of its elemental composition (C₉H₇N₃O₃S). Common fragmentation patterns would likely involve the cleavage of the amide bond, loss of the thiocyanate group, and loss of the nitro group. For the closely related analog N-(3-nitrophenyl)acetamide, the NIST database shows a molecular weight of 180.16 g/mol . nist.gov In the analysis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, electrospray ionization mass spectrometry (ESI-MS) was used to characterize the synthesized sensor molecule. mdpi.com

Table 3: Mass Spectrometry Data for Related Analogs Note: Data is for related analog structures, not this compound itself.

Compound Molecular Formula Molecular Weight ( g/mol ) Instrumentation Source
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Electron Ionization MS nist.gov
2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide C₂₁H₂₆N₂O₅ 386.44 ESI-MS mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of single crystals of a compound by X-ray diffraction allows for the determination of its crystal system, space group, and unit cell dimensions. This information is fundamental to describing the packing of molecules in the crystal lattice.

For example, the analog 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide was found to crystallize in the orthorhombic system with the space group Pbca. nih.gov Another analog, 2,2-Dichloro-N-(3-nitrophenyl)acetamide, also crystallizes in the orthorhombic system but with the space group P2₁2₁2₁. nih.gov These examples show that even small changes to the chemical structure can lead to different crystal packing arrangements. The unit cell parameters (a, b, c) define the dimensions of the repeating unit of the crystal lattice.

Table 4: Crystallographic Data for Analogs of this compound Note: Data is for related analog structures, not this compound itself.

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Source
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide Orthorhombic Pbca a = 11.5164, b = 10.1427, c = 19.9054 nih.gov
2,2-Dichloro-N-(3-nitrophenyl)acetamide Orthorhombic P2₁2₁2₁ a = 9.6092, b = 10.6487, c = 19.868 nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed crystallographic analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the molecular geometry and intermolecular interactions.

In the structure of 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, the dihedral angle between the plane of the nitrophenyl ring and the acetamide group was found to be 5.47°. nih.gov This indicates a nearly planar arrangement between these two moieties. The conformation of the N-H bond in 2,2-dichloro-N-(3-nitrophenyl)acetamide was found to be anti to the meta-nitro group. nih.gov The bond lengths and angles are generally within normal ranges for similar structures. nih.govnih.gov For thiocyanate-bridged polymers, the S-C-N angle in the thiocyanate linker is typically close to linear, at around 177-179°. mdpi.com Such analyses reveal subtle structural features that govern the compound's properties.

Table 5: Selected Bond Angle and Torsion Angle Data for Analogs Note: Data is for related analog structures, not this compound itself.

Compound Parameter Value (°) Significance Source
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide Dihedral Angle (Nitrophenyl ring to acetamide group) 5.47 Shows near co-planarity of the two groups. nih.gov
2,2-Dichloro-N-(3-nitrophenyl)acetamide N-H bond conformation Anti to the meta-nitro group Defines the relative orientation of key functional groups. nih.gov
N-(2-Nitrophenyl)thiophene-2-carboxamide Dihedral Angle (Benzene ring to thiophene (B33073) ring) 8.50 - 13.53 Indicates the relative twist between the two aromatic rings. strath.ac.uk

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of this compound in the crystalline state is dictated by the rotational freedom around several key single bonds. While specific crystallographic data for this compound is not publicly available, analysis of closely related analogs such as 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide provides significant insights into its likely conformation. nih.govresearchgate.netnih.gov

Similarly, in other N-phenylacetamide derivatives, the conformation is influenced by the nature and position of substituents. For instance, in N-phenyl-2-(phenylsulfanyl)acetamide, two independent molecules exist in the asymmetric unit with different twist angles between the sulfanylbenzene and acetamide groups (85.12 (11)° and 77.58 (11)°) and between the sulfanylbenzene and phenyl groups (28.30 (10)° and 30.60 (10)°). nih.govresearchgate.net In 2-Chloro-N-phenylacetamide, the amide group forms a dihedral angle of 16.0 (8)° with the phenyl ring. researchgate.net For N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the central amide group and the two nitrophenyl rings are significantly larger at 39.66 (6)° and 63.04 (7)°. researchgate.net

These findings suggest that the conformation of this compound in the solid state is a delicate balance of steric and electronic effects. The presence of the thiocyanato group, with its specific steric demands and electronic properties, will further influence the final molecular geometry.

Table 1: Dihedral Angles in N-(Aryl)-acetamide Analogs

CompoundRings/GroupsDihedral Angle (°)
2,2,2-Trichloro-N-(3-nitrophenyl)acetamideNitrophenyl ring and acetamide group5.47 (6) nih.govresearchgate.netnih.gov
N-phenyl-2-(phenylsulfanyl)acetamide (Molecule 1)Sulfanylbenzene and acetamide groups85.12 (11) nih.govresearchgate.net
N-phenyl-2-(phenylsulfanyl)acetamide (Molecule 2)Sulfanylbenzene and acetamide groups77.58 (11) nih.govresearchgate.net
2-Chloro-N-phenylacetamidePhenyl ring and amide group16.0 (8) researchgate.net
N,N-Bis(4-nitrophenyl)acetamideAmide group and nitrophenyl ring 139.66 (6) researchgate.net
N,N-Bis(4-nitrophenyl)acetamideAmide group and nitrophenyl ring 263.04 (7) researchgate.net
N-(2-Nitrophenyl)thiophene-2-carboxamide (Molecule 1)Benzene (B151609) and thiophene rings13.53 (6) strath.ac.uk
N-(2-Nitrophenyl)thiophene-2-carboxamide (Molecule 2)Benzene and thiophene rings8.50 (5) strath.ac.uk

Intermolecular Interactions and Crystal Packing Architectures

The stability of the crystal lattice of this compound and its analogs is governed by a variety of intermolecular interactions. These non-covalent forces dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.

Characterization of Hydrogen Bonding Networks (N-H···O, C-H···O, N-H···S)

Hydrogen bonds are among the most significant interactions in the crystal packing of acetamide derivatives. In 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, molecules are linked into chains by N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net The N-H group of the acetamide acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming robust chains.

In the broader family of related compounds, N-H···O hydrogen bonding is a recurring motif, often leading to the formation of one-dimensional chains or more complex two-dimensional sheets. nih.gov For instance, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, intermolecular N-H···O and C-H···O interactions assemble the molecules into sheet-like structures. nih.gov The potential for N-H···S hydrogen bonds also exists, particularly given the presence of the thiocyanato group in the target compound. While less common than N-H···O bonds, N-H···S interactions have been observed to play a role in the crystal packing of other sulfur-containing compounds. nih.gov

Elucidation of π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-π stacking interactions between the aromatic nitrophenyl rings are crucial in stabilizing the crystal structure. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. mdpi.com In many nitroaromatic compounds, these stacking interactions contribute to the formation of layered or columnar structures. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.govresearchgate.net

For analogous compounds, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. For instance, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the most significant contributions to the crystal packing come from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. nih.gov In another related molecule, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the dominant interactions are O···H (39%) and H···H (21.3%). nih.gov

A hypothetical Hirshfeld surface analysis for this compound would likely show significant contributions from N···H/H···N, O···H/H···O (from the nitro group), S···H/H···S (from the thiocyanato group), C···H/H···C, and H···H contacts, reflecting the diverse set of intermolecular forces at play.

Table 2: Hirshfeld Surface Contact Percentages for Analogous Compounds

CompoundH···H (%)O···H / H···O (%)C···H / H···C (%)N···H / H···N (%)S···H / H···S (%)
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide nih.gov31.043.78.51.1-
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov21.339.05.4-5.9
N-(2-methoxyphenyl)acetamide researchgate.net53.921.421.41.7-
trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamide}palladium(II) nih.gov45.3-28.07.48.0

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. To date, there are no specific studies reported in the literature concerning the polymorphism or co-crystallization of this compound.

However, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of intermolecular interactions it can form. Different packing arrangements could arise from variations in the hydrogen bonding network or π-π stacking geometries. Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, could also be explored. Co-crystals of this compound with other molecules capable of forming strong intermolecular interactions could lead to new materials with tailored properties. Future research in this area would be valuable for a more complete understanding of the solid-state behavior of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to describing the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Properties

Theoretical studies on N-(3-Nitro-phenyl)-2-thiocyanato-acetamide have utilized Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. Specifically, the B3LYP functional combined with a 6-311G(d,p) basis set is commonly employed for such analyses. This approach allows for the optimization of the molecule's geometry, predicting the most stable three-dimensional arrangement of its atoms.

The calculations yield precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are then typically compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. For this compound, the HOMO and LUMO are expected to be distributed across different parts of the molecule, including the nitrophenyl ring and the thiocyanato-acetamide side chain, which dictates its reactive sites.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are color-coded to indicate regions of varying electron density. Electronegative atoms, such as oxygen and nitrogen, create electron-rich (red) regions, which are susceptible to electrophilic attack. Conversely, electropositive regions, often around hydrogen atoms, are electron-poor (blue) and are prone to nucleophilic attack.

For this compound, the MEP map would highlight the negative potential around the oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen of the thiocyanate (B1210189) group. The positive potential would be localized on the amide and phenyl ring hydrogen atoms.

Computation of Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = (I + A)2 / (8η)Measures the ability to accept electrons.

This table presents the formulas and descriptions for commonly calculated global reactivity descriptors.

Local reactivity, which identifies the most reactive atoms within the molecule, is often analyzed using Fukui indices. These indices pinpoint the sites most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. This analysis provides insights into intramolecular charge transfer, hyperconjugation, and the delocalization of electron density, which all contribute to molecular stability.

The analysis quantifies the stabilization energy (E(2)) associated with these interactions. For this compound, significant delocalization is expected between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the phenyl ring and carbonyl group. NBO analysis also describes the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Currently, there is no publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations would complement the static picture provided by DFT by modeling the dynamic behavior of the molecule over time. Such simulations could explore its conformational landscape, identifying different stable shapes (conformers) and the energy barriers between them. This would provide a deeper understanding of the molecule's flexibility and its behavior in different environments.

Ligand-Protein Interaction Profiling via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. youtube.comnih.gov This method is instrumental in understanding the potential biological targets of a compound and the molecular basis of its activity.

The selection of protein targets for docking studies with this compound is guided by the known biological activities of structurally similar compounds, such as N-aryl-acetamides, nitroaromatics, and thiocyanates. These related molecules have shown potential in various therapeutic areas, suggesting relevant protein targets for investigation.

Potential protein targets could include:

Neurodegenerative Disease Targets: Enzymes like monoamine oxidase A and B (MAO-A, MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) are common targets for N-aryl acetamide (B32628) derivatives. semanticscholar.orgrsc.orgresearchgate.net

Antimicrobial Targets: Bacterial enzymes essential for survival, such as DNA gyrase, N-myristoyl transferase (NMT), and dihydrofolate reductase (DHFR), are often studied for novel antimicrobial agents. ukaazpublications.com

Anticancer Targets: Protein kinases like the Epidermal Growth Factor Receptor (EGFR) are critical in cancer cell signaling and are frequent targets in anticancer drug design. nih.gov

Anti-inflammatory Targets: Enzymes such as cyclooxygenases (COX-1 and COX-2) are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). diva-portal.org

Once a target protein is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), must be prepared for docking. This standard preparation protocol involves several steps using software like UCSF Chimera or Discovery Studio: ucsf.eduyoutube.com

Removal of Non-essential Molecules: All non-receptor molecules, including water, ions, and co-crystallized ligands, are typically removed from the PDB file. ucsf.edu

Addition of Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they are added to the protein structure computationally.

Assigning Charges: Partial atomic charges are assigned to the protein atoms using force fields like AMBER.

Defining the Binding Site: The active site, or binding pocket, is defined, usually based on the position of a co-crystallized ligand or through pocket detection algorithms. A grid box is generated around this site to define the search space for the docking algorithm. acs.org

Proper preparation of the ligand, this compound, is crucial for a successful docking simulation. The process generally follows these steps: ukaazpublications.comyoutube.com

2D to 3D Conversion: The 2D chemical structure of the ligand is drawn using software like ChemSketch and then converted into a 3D conformation.

Energy Minimization: The initial 3D structure is optimized to find its lowest energy (most stable) conformation. This is performed using force fields such as MMFF94. youtube.com

Charge Assignment: Appropriate partial charges are calculated and assigned to the ligand atoms.

During the docking process, the algorithm systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated by a scoring function , which calculates a score (often expressed as a binding energy in kcal/mol) that estimates the binding affinity. diva-portal.org Docking programs like AutoDock Vina or the MOE suite use these scoring functions to rank the poses, with the lowest energy pose typically representing the most likely binding mode. ukaazpublications.comacs.org

Analysis of the top-ranked docking pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are key to understanding the compound's mechanism of action at a molecular level. For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The acetamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These groups can form crucial hydrogen bonds with polar amino acid residues in the active site, such as aspartate, glutamate, or arginine. acs.org

Hydrophobic Contacts: The nitrophenyl ring is a large, hydrophobic scaffold that can form favorable van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket.

Pi-Interactions: The aromatic nitrophenyl ring can engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the protein, respectively.

Other Interactions: The nitro group and the thiocyanate group, being electronegative, can participate in electrostatic or dipole-dipole interactions.

Visualization tools like Discovery Studio or PyMOL are used to generate 2D and 3D diagrams of these interactions, providing a clear picture of the binding mode. youtube.com

Table 1: Hypothetical Binding Interactions of this compound with a Protein Target This table is illustrative and based on typical interactions observed for similar compounds.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Acetamide N-HAsp, Glu, Ser
Hydrogen Bond (Acceptor)Acetamide C=OArg, Lys, His
Hydrogen Bond (Acceptor)Nitro (O)Asn, Gln
Hydrophobic/Van der WaalsNitrophenyl RingLeu, Val, Ile, Ala
Pi-Pi StackingNitrophenyl RingPhe, Tyr, Trp
ElectrostaticThiocyanate (SCN)Charged or Polar Residues

The primary output of a molecular docking simulation is a binding energy or score, which serves as an estimate of the binding affinity between the ligand and the protein. researchgate.net A more negative binding energy generally implies a more stable ligand-protein complex and, therefore, higher predicted activity. researchgate.net These values are crucial for ranking different compounds in virtual screening campaigns.

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed. nih.gov These techniques calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models, often using snapshots from molecular dynamics simulations to account for protein flexibility and solvent effects. semanticscholar.orgrsc.orgnih.gov

Table 2: Example Docking Scores and Predicted Binding Affinities for a Series of Analogs This table presents hypothetical data to illustrate the output of a docking study.

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)
N-(Phenyl)-2-thiocyanato-acetamide-6.8-35.4
This compound-7.9-48.2
N-(4-Nitro-phenyl)-2-thiocyanato-acetamide-7.5-45.1
N-(3-Amino-phenyl)-2-thiocyanato-acetamide-7.1-40.7

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are vital for elucidating Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like derivatives of this compound, a QSAR model could be developed to predict properties such as enzyme inhibition, cytotoxicity, or toxicity. nih.govmdpi.com

The development of a QSAR model involves several key stages:

Data Set Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ or LD₅₀ values) is compiled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and shape.

Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity.

Quantum Chemical Descriptors: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build a mathematical equation that relates the most relevant descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in model training. Statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictivity. nih.govmdpi.com

For nitroaromatic compounds, QSAR studies have often shown that toxicity and activity are influenced by hydrophobicity, electronic parameters (such as E(LUMO), which relates to the ease of reduction of the nitro group), and steric factors. nih.gov A QSAR model for this compound derivatives would help identify the key structural features that govern their activity, guiding the synthesis of more potent and selective analogs.

Pharmacophore Modeling for Key Interaction Features

Pharmacophore modeling is a computational chemistry technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. While specific pharmacophore modeling studies on this compound are not extensively documented in publicly available research, analysis of structurally related compounds provides valuable insights into its potential key interaction features.

A study on a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which share the nitro-phenyl moiety, identified a three-feature pharmacophore model crucial for their activity as photosynthetic electron transport inhibitors. nih.gov This model highlights the importance of specific electronic and steric features for molecular recognition and binding. The key pharmacophoric features identified in that study were a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov

Drawing parallels from this related research, a putative pharmacophore model for this compound can be proposed. The structural components of this compound that likely correspond to these key interaction features are:

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the acetamide group are strong candidates for acting as hydrogen bond acceptors.

Hydrogen Bond Donor: The amide nitrogen (N-H) in the acetamide linkage is a potential hydrogen bond donor. nih.govnih.gov

Aromatic Ring: The 3-nitrophenyl ring serves as a key aromatic feature, likely involved in π-π stacking or other hydrophobic interactions within a biological target.

The spatial arrangement of these features is critical for biological activity. In related nitro-phenyl acetamide structures, such as 2,2,2-Trichloro-N-(3-nitro-phenyl)acetamide and 2,2-Dichloro-N-(3-nitro-phenyl)acetamide, the conformation of the N-H bond relative to the nitro group has been noted, and intermolecular N-H⋯O hydrogen bonds are observed to link molecules in the crystal lattice. nih.govnih.gov This underscores the importance of the hydrogen bonding capabilities of the acetamide group.

The thiocyanato group (-SCN) introduces an additional element that could participate in various interactions, including dipole-dipole or hydrophobic interactions, further defining the pharmacophoric profile of the molecule.

The following table summarizes the likely pharmacophoric features of this compound based on the analysis of its structural components and data from related compounds.

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Aromatic Ring3-Nitrophenyl group
Hydrogen Bond AcceptorNitro group (O atoms), Carbonyl group (O atom)
Hydrogen Bond DonorAmide group (N-H)
Hydrophobic/OtherThiocyanato group (-SCN)

This theoretical pharmacophore model provides a framework for the rational design of new analogs and for virtual screening campaigns to identify other compounds with similar biological activities. Experimental validation would be required to confirm the precise roles of these features in the molecular interactions of this compound.

Analytical Methodologies for the Characterization and Research Applications

Spectrophotometric Methods (UV-Vis Spectroscopy) for Concentration and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and purity assessment of aromatic compounds. The presence of the nitrophenyl chromophore in N-(3-Nitro-phenyl)-2-thiocyanato-acetamide makes it highly amenable to this method. The electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the benzene (B151609) ring and the nitro group, are expected to result in a characteristic absorption spectrum.

Purity can be assessed by comparing the shape of the experimental spectrum against a reference standard. The presence of impurities with significant UV absorbance would lead to a distorted spectrum and deviations from the expected absorbance ratios at different wavelengths. A standard calibration curve, plotting absorbance versus concentration, can be established at the wavelength of maximum absorbance (λmax) to enable precise concentration determination in solution, following the Beer-Lambert law.

Table 1: Expected UV-Vis Spectral Properties and Applications

Parameter Expected Characteristics for this compound Application
Chromophore Nitrophenyl group Primary determinant of UV absorbance
λmax Expected in the UV region, influenced by the nitro and thiocyanate (B1210189) groups Wavelength for maximum sensitivity in quantitative analysis
Molar Absorptivity (ε) High, characteristic of aromatic nitro compounds Allows for detection at low concentrations
Beer-Lambert Law Expected to be linear over a defined concentration range Basis for creating calibration curves for concentration measurement

| Purity Assessment | Comparison of spectral shape and λmax with a pure standard | Detection of UV-active impurities |

Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification

Chromatographic methods are indispensable for separating this compound from complex mixtures, such as reaction byproducts or biological matrices, and for its definitive identification.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to its polarity and thermal sensitivity. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. The retention time of this compound would be a key identifier. Detection is commonly achieved using a UV-Vis detector set at one of the compound's absorption maxima. For enhanced specificity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, provided the compound is sufficiently volatile and thermally stable. Given the molecular weight and functional groups, it may be necessary to use derivatization techniques to enhance volatility, although direct analysis is often possible for similar structures. nih.gov The gas chromatograph separates the compound from other volatile components in the sample, and the mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization of the molecule, gives invaluable structural information, confirming the presence of the nitrophenyl and thiocyanato-acetamide moieties. The NIST WebBook contains mass spectral data for related compounds like N-(3-nitrophenyl)acetamide, which can serve as a reference for interpreting the fragmentation of the target molecule. nist.gov

Table 2: Proposed Chromatographic Methods and Parameters

Technique Stationary Phase Mobile/Carrier Gas Detection Purpose
RP-HPLC C8 or C18 silica Acetonitrile/Water or Methanol/Water gradient UV-Vis (at λmax), MS Separation, quantification, and identification

| GC-MS | Phenyl-methyl polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) | Identification and structural elucidation of volatile components |

Electrochemical Characterization and Redox Potential Determinations

The electrochemical behavior of this compound is expected to be dominated by the reducible nitro group. Techniques such as cyclic voltammetry (CV) can be used to study its redox properties. The nitro group on an aromatic ring is known to undergo well-defined reduction processes. Typically, in aprotic media, it shows two reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. In protic media, it undergoes an irreversible multi-electron reduction to a hydroxylamine (B1172632) or an amine.

Determining the redox potentials of these processes provides insight into the electron-accepting nature of the molecule. This information is valuable for understanding its potential role in redox-sensitive biological systems or for developing electrochemical sensors. The potential at which reduction occurs can be influenced by the electron-withdrawing or -donating nature of the other substituents on the molecule. The thiocyanato-acetamide group's electronic effects would modulate the reduction potential of the nitro group compared to simpler nitroaromatics.

Investigation of this compound as a Reagent in Chemical Analysis

The bifunctional nature of this compound suggests its potential as a specialized reagent in chemical analysis.

Derivatizing Agent: The thiocyanate group is known to react with various nucleophiles. This reactivity could be exploited for the derivatization of specific analytes, such as primary or secondary amines, to introduce a UV-active chromophore (the nitrophenyl group) for enhanced detection in HPLC-UV analysis. The reaction would form a thiourea (B124793) linkage, and the resulting derivative would be easily quantifiable.

Indicator for Redox Titrations: The electrochemically active nitro group, which undergoes a color change upon reduction in some systems, could potentially be used as a redox indicator. However, this application would require that its redox potential matches the equivalence point of the titration of interest.

While there are no specific reports on its use, the chemistry of its functional groups provides a strong rationale for exploring these applications. For instance, related compounds like 3-nitrophenyl isothiocyanate are used in the synthesis of thiourea derivatives for various applications. sigmaaldrich.com

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